Kinesore

Overview

Description

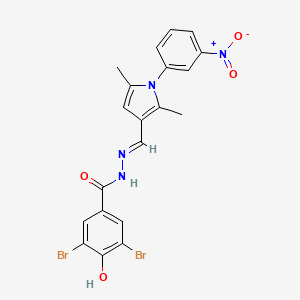

Kinesore (CAS: 363571-83-9; molecular formula: C₂₀H₁₆Br₂N₄O₄) is a small-molecule modulator of kinesin-1, a microtubule (MT)-based motor protein critical for intracellular transport and cytoskeletal organization . Unlike traditional microtubule-targeting agents, this compound specifically binds to the tetratricopeptide repeat (TPR) domain of the kinesin light chain (KLC), disrupting interactions with cargo adaptors like SKIP (kinesin-1-interacting protein) . This "cargo-mimetic" binding activates kinesin-1 in the absence of cargo, leading to MT network remodeling and altered organelle transport .

Key mechanisms include:

- Inhibition of KLC–cargo interactions: this compound reduces binding between KLC2 and SKIP by 50% at 12.5 µM and abolishes it at 25 µM .

- Conformational activation: this compound induces a light-chain conformational switch in KLC, mimicking cargo binding and promoting kinesin-1 activation .

- Functional outcomes: MT networks reorganize into loops/bundles (Figure 2A, ), granule transport in mast cells is impaired , and lysosomes accumulate juxtanuclearly .

Preparation Methods

The synthesis of Kinesore involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functionalization: Specific functional groups are introduced to the core structure through various chemical reactions, such as halogenation, nitration, and reduction

Chemical Reactions Analysis

Kinesore undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.

Substitution: This compound can undergo substitution reactions, where specific substituents are replaced with other functional groups

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Microtubule Remodeling

Kinesore induces significant remodeling of the microtubule network in various cell types. For instance, in HeLa cells treated with 50 μM this compound, researchers observed a complete reorganization of the microtubule architecture into non-radial structures characterized by loops and bundles. This reorganization is accompanied by the accumulation of lysosomes in a juxtanuclear position, indicating enhanced microtubule dynamics and altered intracellular transport mechanisms .

Stability and Rescue Frequency

This compound also influences microtubule stability. In experiments with Ptk2 cells, treatment with 100 μM this compound resulted in a fourfold increase in the binding of kinesin-1 to microtubules and a 28% increase in microtubule rescue frequency. This suggests that this compound not only activates kinesin-1 but also contributes to greater microtubule longevity and resilience against depolymerization .

HeLa Cells

In a study involving HeLa cells, treatment with this compound led to dramatic changes in microtubule organization. The typical radial array was replaced with projections emanating from the cell periphery, demonstrating that this compound effectively activates kinesin-1 to remodel the cytoskeletal framework .

Ptk2 Cells

Another investigation using Ptk2 cells revealed that this compound enhances both the activity and stability of microtubules. The increased binding affinity of kinesin-1 facilitated by this compound resulted in improved rescue frequencies and overall enhanced dynamics within the microtubule network .

Potential Therapeutic Applications

Given its ability to modulate microtubule dynamics, this compound holds promise for therapeutic applications in diseases characterized by dysfunctional intracellular transport mechanisms, such as neurodegenerative disorders. By restoring normal kinesin-1 function, this compound may help alleviate symptoms associated with these conditions.

Data Summary Table

| Cell Type | This compound Concentration | Observed Effects | Mechanism |

|---|---|---|---|

| HeLa | 50 μM | Microtubule network reorganization | Activation of kinesin-1 leading to cargo transport |

| Ptk2 | 100 μM | Increased binding and rescue frequency | Enhanced stability and activity of microtubules |

Mechanism of Action

Kinesore exerts its effects by binding to the cargo-binding domain of kinesin-1. This interaction activates kinesin-1, leading to the remodeling of the microtubule network within cells . The molecular targets of this compound include the kinesin light chains and the cargo-binding domain of kinesin-1 . The pathways involved in its mechanism of action include the regulation of microtubule dynamics and intracellular transport .

Comparison with Similar Compounds

Comparison with Microtubule-Targeting Agents

Kinesore’s effects differ fundamentally from classic MT-targeting drugs (Table 1):

- Reversibility : this compound-induced MT remodeling reverses after washout, avoiding irreversible cytotoxicity .

Comparison with Other Motor Protein Modulators

(A) Dynapyrazole A (Dynein Inhibitor)

- Mechanism : Inhibits dynein, disrupting MT-actomyosin crosslinking .

- Outcome : Reduced cell spreading and contractility, distinct from this compound’s promotion of kinesin-1-driven MT sliding .

- Functional contrast : this compound enhances kinesin-1 activity, increasing biaxial cell spreading, whereas dynein inhibition causes "dendritization" .

(B) KIF5B Overexpression

- Mechanism : Amplifies kinesin-1 heavy chain (KHC) activity, driving MT sliding .

- Outcome : Glucose-stimulated MT reorganization in pancreatic β-cells , whereas this compound enhances MT sliding but disrupts peripheral alignment .

(C) Plekhm2-Kinesin Inhibitors

- Mechanism : Block lysosome transport by disrupting Plekhm2-kinesin interactions .

- Outcome : Similar juxtanuclear lysosome accumulation as this compound but through distinct pathways .

Functional Outcomes Across Cell Types

(A) Mast Cells (RBL-2H3)

- This compound pretreatment reduces Kif5b (kinesin-1 heavy chain) recruitment to granules, impairing exocytosis .

- Granules accumulate perinuclearly, mimicking effects of nocodazole but without MT depolymerization .

(B) HeLa Cells

- MT loops/bundles form within 1 hour of 50 µM this compound treatment .

- Lysosomes redistribute to perinuclear regions, independent of direct tubulin effects .

(C) Pancreatic β-Cells (MIN6)

- This compound enhances MT sliding but disrupts peripheral MT alignment, contrasting with glucose-driven KIF5B activation .

Discussion

This compound represents a novel class of cytoskeletal modulators that target motor-cargo interfaces rather than tubulin.

- Cancer : Modulating MT dynamics without tubulin toxicity .

- Neurology : Restoring axonal transport in neurodegenerative diseases .

- Infection : Counteracting pathogen-induced lysosome repositioning (e.g., M. tuberculosis ).

However, this compound’s limitations include off-target effects at high concentrations (>50 µM) and incomplete mechanistic understanding of cargo adaptor selectivity. Future studies should explore structural optimization and in vivo efficacy.

Biological Activity

Kinesore is a small-molecule modulator specifically targeting kinesin-1, a motor protein essential for intracellular transport and microtubule dynamics. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on microtubule organization, and potential applications in research.

This compound functions primarily by inhibiting the interaction between the kinesin light chain (KLC) and the cargo adaptor SKIP (Syntabulin-Kinesin Interacting Protein). This inhibition occurs while simultaneously promoting kinesin-1's ability to control microtubule dynamics. In the absence of cargo, kinesin-1 is autoinhibited; this compound disrupts this autoinhibition, allowing for enhanced motor activity.

Key Findings:

- Inhibition of Cargo Interaction: this compound inhibits the interaction between KLC2 and SKIP, which is crucial for organelle transport.

- Activation of Microtubule Dynamics: By disrupting the autoinhibited state, this compound facilitates microtubule sliding and bundling, leading to a reorganization of the microtubule network in treated cells .

Effects on Microtubule Organization

Research has demonstrated that treatment with this compound induces significant remodeling of the microtubule network in various cell types. For instance, HeLa cells exposed to 50 μM this compound displayed extensive microtubule-rich projections and a complete reorganization of their microtubule structure.

Data Table: Effects of this compound on Microtubule Dynamics

| Concentration (μM) | Cell Type | Observed Effects |

|---|---|---|

| 0 | HeLa | Normal microtubule organization |

| 25 | HeLa | Mild reorganization |

| 50 | HeLa | Extensive microtubule bundling and sliding |

| 50 | Kif5B KO | No significant effects observed |

Case Studies

-

HeLa Cells Study :

- Objective: To investigate the effect of this compound on microtubule dynamics.

- Methodology: HeLa cells were treated with varying concentrations of this compound. Immunostaining for β-tubulin was performed to visualize changes in microtubule organization.

- Results: At 50 μM, cells exhibited a dramatic reorganization into bundles resembling those formed by active kinesin-14 family members .

-

Kif5B Knockout Cells :

- Objective: To confirm the dependency of this compound-induced effects on kinesin-1 activity.

- Methodology: Kif5B knockout cells were treated with this compound.

- Results: The expected microtubule remodeling was significantly suppressed, confirming that this compound's effects are indeed reliant on functional kinesin-1 .

Research Findings

The discovery of this compound has provided insights into the regulatory mechanisms governing kinesin-1 activity. It has been established that:

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Kinesore's effects on microtubule dynamics?

- Methodology : Use GFP-tubulin CRISPR knock-in cell lines (e.g., HeLa, Ptk2, or MIN6) for live-cell imaging. Optimize laser power (e.g., 0.86 mW) to minimize photobleaching and capture microtubule dynamics at 5-second intervals. Employ kymograph analysis via manual tracing of individual microtubules using tools like ImageJ . For in vitro assays, polymerize microtubule seeds in flow chambers and monitor rescue frequency (total rescue events divided by total depolymerization time) under this compound treatment .

Q. How do researchers optimize this compound concentrations for in vitro assays?

- Methodology : Perform dose-response experiments (e.g., 0–100 µM this compound in DMSO) across cell types. For mast cells (e.g., RBL-2H3, BMMCs), measure secretion rates via β-hexosaminidase release assays. Note that BMMCs show higher sensitivity (secretion rate drops to ~40% at 100 µM) compared to RBL-2H3 cells (~65%) . Validate with fluorescence microscopy to assess granule aggregation (e.g., GFP-tagged vesicles) .

Q. What are standard methodologies for quantifying this compound-induced changes in cellular secretion?

- Methodology : Use β-hexosaminidase release assays for mast cells. Treat cells with this compound in Ringer’s buffer (pH-adjusted for viability), and measure enzymatic activity in supernatants via colorimetric detection. Normalize data to DMSO controls and analyze variability using error bars (SD or SEM) . For pancreatic β-cells, combine glucose-stimulated insulin secretion assays with microtubule sliding analysis via SunTag-KIF5B imaging .

Advanced Research Questions

Q. How do thresholding variations in image analysis affect the interpretation of microtubule directionality under this compound treatment?

- Methodology : Apply standardized thresholds to tubulin-positive pixels in boundary regions (e.g., 1 µm from the cell edge). Compare directionality distributions (e.g., parallel vs. non-parallel microtubules) using unpaired t-tests and Kolmogorov-Smirnov (K-S) tests. In MIN6 cells, this compound reduces parallel MT alignment (from 25% to 15% in DMSO vs. This compound, p < 0.0001), but threshold adjustments can alter significance. Use workflow validation (e.g., Supplemental Figure 2-1) to minimize bias .

Q. What factors contribute to cell-type-specific differences in this compound-induced secretion inhibition?

- Methodology : Compare endogenous kinesin-1 levels (e.g., via immunoblotting) and microtubule stability across cell types. In BMMCs, higher kinesin-1 activity may amplify this compound’s effect on secretion. Perform RNAi knockdown of kinesin-1 in resistant cell lines (e.g., RBL-2H3) to test dependency. Validate with microtubule-binding assays using taxol-stabilized tubulin and this compound-treated lysates .

Q. How can researchers reconcile in vitro and in vivo findings on this compound’s impact on axon branching?

- Methodology : Use zebrafish embryos for in vivo studies. Treat with 100 µM this compound in 2% DMSO and quantify peripheral axon branching via HNK-1 staining. Compare with in vitro microtubule dynamics data (e.g., rescue frequency in Ptk2 cells). Address discrepancies by analyzing apical protrusion dynamics via light-sheet microscopy (e.g., Figure 7—Video 1) and microtubule stability assays in neuronal models .

Q. What integrative approaches resolve contradictions in this compound’s dual role in enhancing microtubule sliding while disrupting boundary alignment?

- Methodology : Combine laser-scanning confocal microscopy (e.g., MAX-projection of MTs) with peripheral enrichment analysis. In MIN6 cells, this compound increases MT sliding (SunTag-KIF5B displacement) but reduces boundary alignment (quantified via directionality bins). Use sigmoidal curve fitting for fluorescence intensity gradients (e.g., acetylated tubulin in HeLa cells) to model peripheral destabilization .

Properties

IUPAC Name |

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCMEGLYHBMAR-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.